Gadovist

概述

描述

It is a second-generation, extracellular, non-ionic macrocyclic gadolinium-based contrast agent (GBCA) that is highly effective in enhancing the visibility of internal body structures in MRI scans . Gadovist is known for its high stability and low risk of nephrogenic systemic fibrosis (NSF), making it a preferred choice for patients with renal impairments .

准备方法

Synthetic Routes and Reaction Conditions

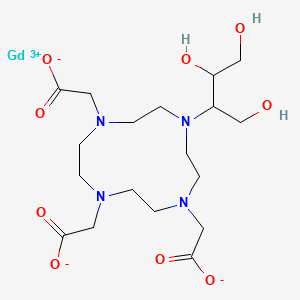

Gadovist is synthesized through a multi-step chemical process. The key component, gadobutrol, is formed by complexing gadolinium (III) ions with the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol) . The synthesis involves the following steps:

Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of reactions involving the cyclization of linear precursors.

Complexation with Gadolinium: The macrocyclic ligand is then reacted with gadolinium (III) chloride in an aqueous solution to form the gadolinium complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the macrocyclic ligand followed by its complexation with gadolinium. The process is carried out under controlled conditions to ensure high purity and yield. The final product is formulated as an aqueous solution for intravenous injection .

化学反应分析

Types of Reactions

Gadovist primarily undergoes complexation reactions. The gadolinium ion forms a stable complex with the macrocyclic ligand, which prevents the release of free gadolinium ions that could be toxic .

Common Reagents and Conditions

Gadolinium (III) Chloride: Used as the source of gadolinium ions.

Macrocyclic Ligand: Synthesized through cyclization reactions.

Aqueous Solution: The reactions are typically carried out in water to facilitate the formation of the gadolinium complex.

Major Products

The major product of these reactions is gadobutrol, the active component of this compound. The complexation reaction ensures that the gadolinium ion is securely bound within the macrocyclic ligand, minimizing the risk of toxicity .

科学研究应用

Clinical Applications

Gadovist has several critical applications in medical imaging:

- Cranial and Spinal MRI : It aids in differentiating intra- and extramedullary tumors and assessing other central nervous system conditions .

- Whole Body MRI : this compound enhances imaging of the head, neck, thorax, abdomen, pelvis, and extremities, providing detailed visualization of tumors and other lesions .

- Magnetic Resonance Angiography (MRA) : It is employed to visualize blood vessels and assess perfusion abnormalities, particularly in stroke diagnosis .

- Cardiac MRI : this compound is used to evaluate myocardial perfusion under resting and pharmacological stress conditions .

Efficacy Studies

Several pivotal studies have demonstrated the efficacy of this compound compared to other contrast agents:

-

Liver and Kidney Imaging :

- A study involving 1,234 patients showed that this compound was non-inferior to Magnevist (dimeglumine gadopentetate) for diagnosing malignant lesions in the liver and kidneys .

- Results indicated comparable diagnostic accuracy between this compound and Magnevist, with a primary efficacy variable being the increase in diagnostic accuracy from pre- to post-contrast MRI scans.

-

Breast Cancer Assessment :

- In clinical trials GEMMA-1 and GEMMA-2, this compound demonstrated superior sensitivity for detecting malignancy compared to unenhanced MRI. The studies involved 787 subjects with breast cancer .

- The co-primary endpoints included sensitivity for malignancy detection and specificity based on histopathological confirmation.

Safety Profile

The GARDIAN study assessed the safety of this compound in over 23,000 patients, concluding that it is well-tolerated across diverse populations. The incidence of adverse reactions was low, with no significant increase in risks associated with its use compared to other gadolinium-based agents .

Comparative Efficacy

A comparative analysis of this compound with other gadolinium-based contrast agents revealed:

| Contrast Agent | Primary Application | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Whole body MRI | Non-inferior to Magnevist | Low risk of nephrogenic systemic fibrosis |

| Magnevist | Liver and kidney imaging | Comparable efficacy | Higher risk of nephrogenic systemic fibrosis |

| Dotarem | Various MRIs | Similar performance | Lower risk compared to linear agents |

作用机制

Gadovist works by altering the magnetic properties of nearby water molecules, which enhances the contrast in MRI images. The gadolinium ion, when complexed with the macrocyclic ligand, interacts with water protons, shortening their relaxation times and increasing the signal intensity in MRI scans . This mechanism allows for clearer and more detailed images of internal body structures .

相似化合物的比较

Gadovist is unique among gadolinium-based contrast agents due to its high stability and low risk of NSF. Similar compounds include:

Gadoterate Meglumine (Dotarem): Another macrocyclic GBCA with similar stability but different pharmacokinetic properties.

Gadopentetate Dimeglumine (Magnevist): A linear GBCA with a higher risk of NSF compared to macrocyclic agents.

Gadobenate Dimeglumine (MultiHance): Known for its higher relaxivity but also carries a higher risk of NSF.

This compound’s unique macrocyclic structure and high gadolinium ion concentration make it a preferred choice for many diagnostic imaging applications .

生物活性

Gadovist, or gadobutrol, is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) developed by Bayer Pharma AG. It is primarily used in magnetic resonance imaging (MRI) for visualizing the central nervous system, liver, kidneys, and for enhancing contrast in magnetic resonance angiography. This article explores the biological activity of this compound, focusing on its safety profile, efficacy in clinical applications, and potential adverse effects based on diverse research findings.

Gadobutrol has a high relaxivity at 1.5 T, which is approximately 20-30% greater than that of other macrocyclic agents. Its macrocyclic structure contributes to enhanced stability, reducing the risk of gadolinium release compared to linear GBCAs. This stability is crucial for minimizing toxicity and adverse reactions associated with gadolinium accumulation in body tissues .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound is well tolerated in animal models. A study indicated that the no observed adverse effect levels (NOAELs) after repeated doses were significantly higher than the standard diagnostic dose used in humans (0.1 mmol/kg). For instance, NOAELs were 12 times higher in rats and 10 times higher in dogs than the human dose . Notably, vacuolization of renal tubular epithelium was observed without impacting overall kidney function, a common finding among GBCAs.

Clinical Studies

The GARDIAN study, involving over 23,000 patients, reported an overall incidence of adverse drug reactions (ADRs) at only 0.7%. The study highlighted that even among patients with pre-existing conditions such as renal impairment or cardiac disease, the safety profile remained robust. Serious adverse events were rare, with only one case of fatal anaphylactoid shock attributed to this compound .

| Study | Population Size | Adverse Reaction Incidence | Serious Adverse Events | Key Findings |

|---|---|---|---|---|

| GARDIAN Study | 23,708 | 0.7% | 0.02% | High tolerance across demographics |

| Preclinical Study | Various animals | N/A | N/A | NOAELs significantly higher than human dose |

Efficacy in Imaging

This compound has been shown to provide high-quality imaging results across various clinical scenarios. In pediatric populations under two years old, studies confirmed its safety and diagnostic efficacy for multiple pathologies . The contrast quality was rated as good or excellent in 97% of cases across different patient subgroups .

Long-term Effects and Gadolinium Retention

Recent concerns have emerged regarding gadolinium retention in tissues following multiple administrations of GBCAs. Studies have documented gadolinium deposits in the brain and bones of patients with normal renal function, leading to discussions about "gadolinium storage condition" and related chronic symptoms . Although the clinical significance of these findings remains unclear, it emphasizes the necessity for careful monitoring and risk assessment when using this compound repeatedly.

Case Studies and Observations

- Pediatric Use : A study focusing on children under two years demonstrated that this compound was safe and effective for diagnosing various conditions without significant adverse effects .

- Gadolinium Deposition Disease : Reports from patients experiencing chronic symptoms post-GBCAs exposure have led to increased awareness about potential long-term effects associated with gadolinium retention .

属性

Key on ui mechanism of action |

In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobutrol shortens the T1 and T2 relaxation times. The extent of decrease of T1 and T2 relaxation times, and therefore the amount of signal enhancement obtained from gadobutrol, is based upon several factors including the concentration of gadobutrol in the tissue, the field strength of the MRI system, and the relative ratio of the longitudinal and transverse relaxation times. At the recommended dose, the T1 shortening effect is observed with the greatest sensitivity in T1-weighted magnetic resonance sequences. In T2*-weighted sequences, the induction of local magnetic field inhomogeneities by the large magnetic moment of gadolinium and at high concentrations (during bolus injection) leads to a signal decrease. |

|---|---|

CAS 编号 |

770691-21-9 |

分子式 |

C18H31GdN4O9 |

分子量 |

604.7 g/mol |

IUPAC 名称 |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 |

InChI 键 |

ZPDFIIGFYAHNSK-CTHHTMFSSA-K |

SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] |

手性 SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] |

规范 SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] |

密度 |

1.3 g/mL at 37 °C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gadobutrol?

A1: Gadobutrol has a molecular formula of C18H26GdN5O9 and a molecular weight of 605.69 g/mol.

Q2: What is the structure of gadobutrol?

A2: Gadobutrol is a non-ionic, macrocyclic, gadolinium-based contrast agent. It consists of a gadolinium ion (Gd3+) chelated by the macrocyclic ligand butrol. This macrocyclic structure contributes to its stability and reduces the risk of gadolinium release compared to linear GBCAs.

Q3: How does the macrocyclic structure of gadobutrol contribute to its stability?

A3: The macrocyclic structure of gadobutrol forms a cage-like structure around the gadolinium ion. This encapsulation provides higher thermodynamic and kinetic stability compared to linear GBCAs, reducing the likelihood of gadolinium release in vivo. [, ]

Q4: How does gadobutrol behave under various conditions relevant to its application?

A4: Gadobutrol demonstrates good stability under various conditions. It is compatible with a range of physiological solutions and maintains its stability during storage. []

Q5: How does the stability of gadobutrol compare to other gadolinium-based contrast agents?

A5: Gadobutrol, being a macrocyclic GBCA, exhibits higher stability compared to linear GBCAs like gadodiamide (Omniscan). This enhanced stability is attributed to the stronger binding of the macrocyclic ligand to the gadolinium ion, minimizing the risk of gadolinium release. [, ]

Q6: How does gadobutrol enhance contrast in MRI?

A6: Gadobutrol, like other GBCAs, shortens the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes into the extracellular space. The presence of gadobutrol in tissues alters the magnetic properties of nearby water molecules, leading to a brighter signal on T1-weighted MRI images. This increased signal intensity enhances the contrast between different tissues, making it easier to visualize anatomical structures and abnormalities. [, , , , , ]

Q7: What are the common clinical applications of gadobutrol-enhanced MRI?

A7: Gadobutrol is commonly used in various clinical applications, including:

- Central Nervous System Imaging: Detecting and characterizing brain tumors, multiple sclerosis lesions, and other neurological disorders. [, , , ]

- Cardiac Imaging: Visualizing myocardial perfusion and assessing myocardial viability. []

- Liver and Kidney Imaging: Characterizing liver lesions and evaluating renal function. []

- Magnetic Resonance Angiography (MRA): Visualizing blood vessels and assessing blood flow. [, ]

Q8: How is gadobutrol administered, and what is its typical dosage?

A8: Gadobutrol is administered intravenously, typically at a dose of 0.1 mmol/kg body weight. The dosage may vary depending on the specific clinical application and the patient's renal function. [, , ]

Q9: What is the elimination route of gadobutrol?

A9: Gadobutrol is primarily eliminated through the kidneys. After intravenous administration, it is largely cleared from the bloodstream by glomerular filtration, with a small fraction undergoing biliary excretion. [, , ]

Q10: How does renal impairment affect gadobutrol elimination?

A10: In patients with renal impairment, the elimination of gadobutrol is delayed. Therefore, dosage adjustments are often necessary to minimize the risk of gadolinium accumulation and potential adverse effects. [, ]

Q11: What are the known safety concerns associated with gadobutrol?

A11: Gadobutrol is generally well-tolerated. The most common adverse effects are mild and transient, including headache, nausea, and injection site reactions. []

Q12: Are there any long-term effects of gadolinium deposition in the brain?

A13: While gadolinium deposition in the brain has been observed after repeated administrations of some GBCAs, the long-term consequences of this deposition are not fully understood. Research is ongoing to determine if there are any associated health risks. []

Q13: What are the current areas of research related to gadobutrol?

A13: Current research on gadobutrol focuses on:

- Optimizing Dosage Regimens: Determining the minimal effective doses for various applications to minimize gadolinium exposure. []

- Evaluating Long-Term Effects: Investigating the potential long-term consequences of gadolinium deposition in the brain and other tissues. []

- Developing Targeted Contrast Agents: Exploring the use of gadobutrol as a platform for developing targeted contrast agents for specific diseases. []

Q14: Are there any alternatives to gadobutrol for MRI contrast enhancement?

A15: Yes, several alternatives to gadobutrol exist, including other GBCAs with different chemical structures and properties (e.g., gadoterate meglumine (Dotarem), gadobenate dimeglumine (MultiHance)) and non-gadolinium-based contrast agents (e.g., iron oxide nanoparticles). The choice of contrast agent depends on the specific clinical application, the patient's medical history, and the potential risks and benefits. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。